N-Prop-2-yn-1-ylidenehydroxylamine
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Overview
Description
N-Prop-2-yn-1-ylidenehydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a propynylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-ylidenehydroxylamine typically involves the reaction of propargylamine with nitrosyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained through careful purification processes such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-Prop-2-yn-1-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitriles, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Prop-2-yn-1-ylidenehydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of catalysis and polymer science.
Mechanism of Action
The mechanism of action of N-Prop-2-yn-1-ylidenehydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction is often mediated through the formation of reactive intermediates, which can undergo further chemical transformations within the biological system.
Comparison with Similar Compounds
Similar Compounds
N-Prop-2-yn-1-ylamine: Similar in structure but lacks the hydroxylamine group.
N-Prop-2-yn-1-ylideneamine: Contains a similar propynylidene moiety but differs in the functional group attached.
N-Prop-2-yn-1-ylidenehydrazine: Similar structure with a hydrazine group instead of hydroxylamine.
Uniqueness
N-Prop-2-yn-1-ylidenehydroxylamine is unique due to its specific combination of the propynylidene and hydroxylamine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
53978-09-9 |
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Molecular Formula |
C3H3NO |
Molecular Weight |
69.06 g/mol |
IUPAC Name |
N-prop-2-ynylidenehydroxylamine |
InChI |
InChI=1S/C3H3NO/c1-2-3-4-5/h1,3,5H |
InChI Key |
FJQBKCXGUYADRC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=NO |
Origin of Product |
United States |
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